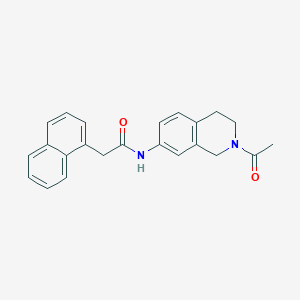![molecular formula C12H20N2O4S B2973847 3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE CAS No. 272769-93-4](/img/structure/B2973847.png)
3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE is a complex organic compound with the molecular formula C12H20N2O4S and a molecular weight of 288.36 g/mol . This compound is characterized by its unique structure, which includes a cyanoethoxy group, a but-2-ynyl group, and a dimethylazaniumyl group attached to a propane-1-sulfonate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE involves multiple steps. The synthetic route typically starts with the preparation of the but-2-ynyl intermediate, which is then reacted with the cyanoethoxy group under controlled conditions. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanoethoxy and but-2-ynyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE involves its interaction with specific molecular targets. The cyanoethoxy and but-2-ynyl groups are key functional groups that participate in binding and reactivity with target molecules. The dimethylazaniumyl group enhances the compound’s solubility and stability, facilitating its biological and chemical activities .
Comparison with Similar Compounds
Similar compounds to 3-{[4-(2-CYANOETHOXY)BUT-2-YN-1-YL]DIMETHYLAZANIUMYL}PROPANE-1-SULFONATE include:
Carbonic acid, but-2-yn-1-yl octadecyl ester: This compound shares the but-2-ynyl group but differs in its ester and long alkyl chain.
Cyclobutanecarboxylic acid, but-3-yn-2-yl ester: This compound has a similar but-3-ynyl group but differs in its cyclobutanecarboxylic acid moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[4-(2-cyanoethoxy)but-2-ynyl-dimethylazaniumyl]propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S/c1-14(2,9-6-12-19(15,16)17)8-3-4-10-18-11-5-7-13/h5-6,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGPTOCZVXFKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCS(=O)(=O)[O-])CC#CCOCCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)

![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)


![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2973777.png)


![1-methyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2973782.png)


![Tert-butyl (5R,7R)-7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2973787.png)
